

Spectroscopic Profile of 2-Bromo-5-formylthiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-formylthiazole

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-5-formylthiazole** (C_4H_2BrNOS), a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document collates available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Bromo-5-formylthiazole**. Due to the limited availability of complete experimental datasets in peer-reviewed literature, a combination of data from publicly accessible databases and predicted values is presented.

Table 1: Nuclear Magnetic Resonance (NMR) Data

No complete, experimentally verified 1H and ^{13}C NMR data sets were found in the public domain for **2-Bromo-5-formylthiazole**. The following are predicted chemical shifts based on computational models and analysis of similar thiazole structures. Experimental verification is highly recommended.

¹H NMR (Predicted)

Proton	Chemical Shift (δ , ppm)
Thiazole H-4	~8.5
Aldehyde CHO	~9.9

¹³C NMR (Predicted)

Carbon	Chemical Shift (δ , ppm)
Thiazole C-2 (C-Br)	~145
Thiazole C-4	~150
Thiazole C-5	~135
Aldehyde C=O	~185

Table 2: Infrared (IR) Spectroscopy Data

Characteristic vibrational frequencies are predicted based on the functional groups present in the molecule.

Vibrational Mode	Predicted Frequency (cm^{-1})
C=O Stretch (Aldehyde)	1680 - 1710
C=N Stretch (Thiazole ring)	1500 - 1600
C-H Stretch (Aromatic/Aldehyde)	2720 - 2820, 3000 - 3100
C-Br Stretch	500 - 600

Table 3: Mass Spectrometry (MS) Data

The following mass-to-charge ratios (m/z) have been reported for the electron ionization mass spectrum of 2-Bromo-1,3-thiazole-5-carbaldehyde. The presence of bromine is indicated by the characteristic isotopic pattern with peaks at M and M+2 of roughly equal intensity.

m/z	Relative Intensity (%)	Assignment
191	~98	[M] ⁺ (with ⁷⁹ Br)
193	100	[M] ⁺ (with ⁸¹ Br)

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for solid organic compounds like **2-Bromo-5-formylthiazole** are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-Bromo-5-formylthiazole**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube.
- Data Acquisition:
 - Record ¹H and ¹³C NMR spectra on a Fourier transform NMR spectrometer (e.g., 400 MHz or higher).
 - For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
 - For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small, representative sample of solid **2-Bromo-5-formylthiazole** directly onto the ATR crystal.
- Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record the FT-IR spectrum over a typical range of 4000-400 cm^{-1} .
 - Collect a background spectrum of the clean, empty ATR crystal before running the sample.
 - Acquire a sufficient number of scans (e.g., 16-32) and co-add them to improve the signal-to-noise ratio.

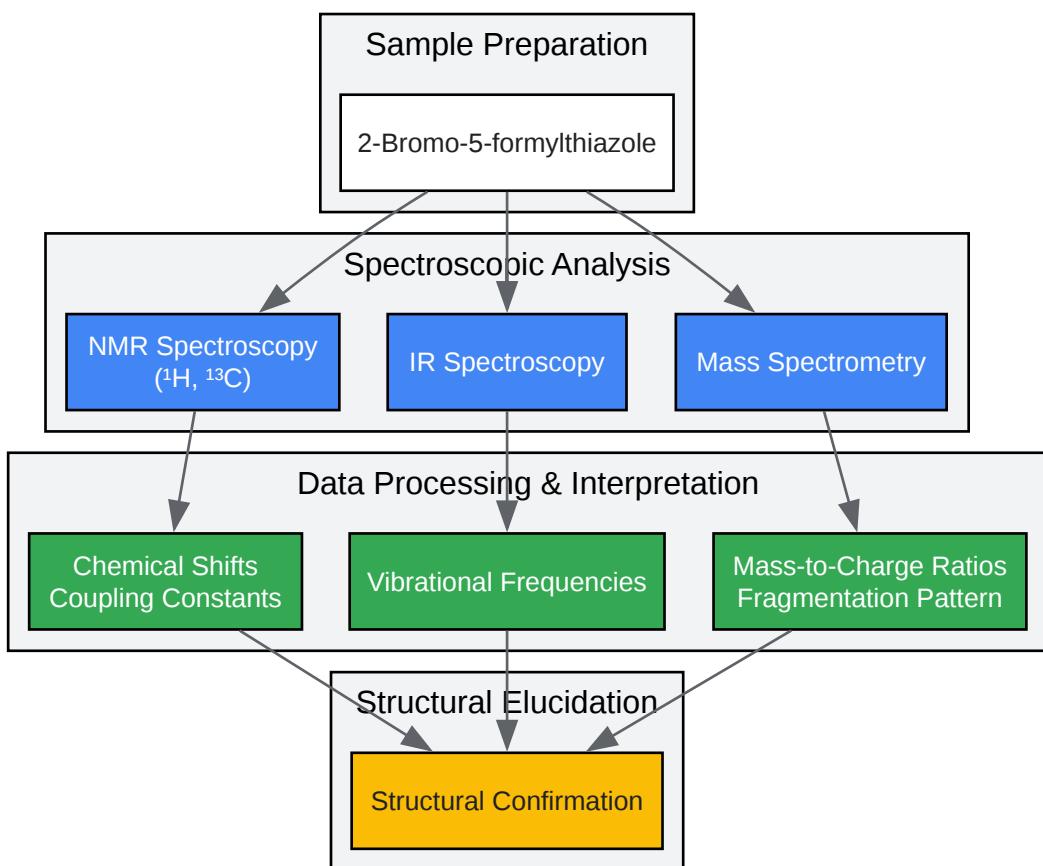
Mass Spectrometry (MS)

- Sample Introduction:
 - For a solid sample, direct insertion probe (DIP) analysis is a common method.
 - Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).
- Ionization and Analysis:
 - Utilize Electron Ionization (EI) at a standard energy of 70 eV.
 - The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Bromo-5-formylthiazole**.



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Caption: General workflow for spectroscopic analysis.

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